molecular formula C11H10F4O B14062555 1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one

1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14062555
M. Wt: 234.19 g/mol
InChI Key: AGOBYSFVIPGNQG-UHFFFAOYSA-N
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Description

1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring followed by the formation of the propan-2-one structure. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The difluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The propan-2-one moiety can interact with enzymes and receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one is unique due to the presence of two difluoromethyl groups, which can impart distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C11H10F4O

Molecular Weight

234.19 g/mol

IUPAC Name

1-[3,4-bis(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10F4O/c1-6(16)4-7-2-3-8(10(12)13)9(5-7)11(14)15/h2-3,5,10-11H,4H2,1H3

InChI Key

AGOBYSFVIPGNQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)C(F)F)C(F)F

Origin of Product

United States

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